

Application Notes: Using NMS-873 to Study the Ubiquitin-Proteasome System

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Compound of Interest

Compound Name: Nms-873

Cat. No.: B612292

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Introduction

The Ubiquitin-Proteasome System (UPS) is a critical cellular machinery responsible for protein quality control, regulating the degradation of misfolded or damaged proteins to maintain cellular homeostasis (proteostasis).[1][2][3] A key component of this network is the AAA+ ATPase Valosin-Containing Protein (VCP), also known as p97, which utilizes the energy from ATP hydrolysis to segregate ubiquitinated substrate proteins from cellular structures, preparing them for degradation by the proteasome.[1][4][5] Given its central role in proteostasis, p97 has emerged as a significant target for therapeutic intervention, particularly in oncology.[1][4]

NMS-873 is a potent and highly selective, cell-permeable allosteric inhibitor of p97 ATPase.[6] It functions by binding to a cryptic allosteric site at the interface of the D1 and D2 domains of the p97 hexamer.[4][7] This binding event stabilizes the ADP-bound state, interrupting the enzyme's catalytic cycle and inhibiting its function.[7] As a research tool, **NMS-873** allows for the acute inhibition of p97, leading to the accumulation of polyubiquitinated proteins, activation of the Unfolded Protein Response (UPR), and modulation of autophagy.[4][6] These effects make it an invaluable compound for studying the intricate biology of the UPS and the cellular consequences of its disruption.

Important Considerations: Off-Target Effects

While **NMS-873** is an excellent tool for probing p97 function, researchers must be aware of its significant off-target effects. Studies have revealed that **NMS-873** also functions as a dual inhibitor of mitochondrial oxidative phosphorylation, specifically targeting Complex I and, to a

lesser extent, ATP synthase.[7][8] This can lead to metabolic changes, such as increased lactic acid fermentation, independent of p97 inhibition.[7][8] Therefore, it is crucial to design experiments with appropriate controls (e.g., using other p97 inhibitors with different mechanisms or genetic knockdowns) to distinguish between p97-dependent and p97-independent cellular responses to **NMS-873** treatment.[7]

Quantitative Data

The following tables summarize the key quantitative parameters of **NMS-873** activity from biochemical and cellular assays.

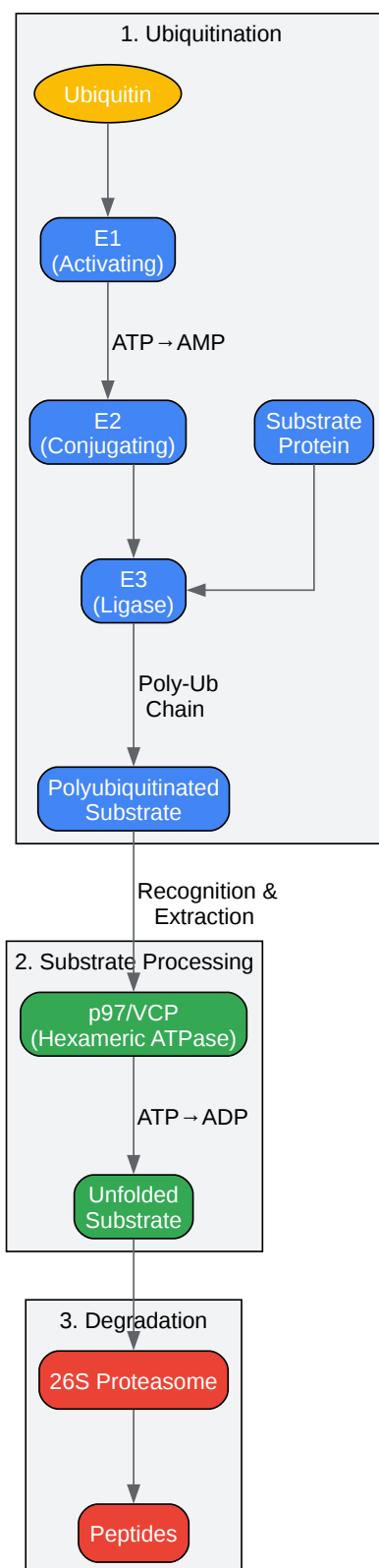
Table 1: Biochemical and Cellular Potency of **NMS-873**

Target/Assay	Cell Line	IC50 Value	Description
p97/VCP ATPase Activity	Cell-free	30 nM	Potent inhibition of p97 ATPase activity in a biochemical assay. [6]
Anti-proliferative Activity	HCT116	0.38 - 0.4 µM	Inhibition of cell proliferation/viability after 72 hours of treatment.[6]
Anti-proliferative Activity	HeLa	0.7 µM	Inhibition of cell proliferation/viability.
Anti-proliferative Activity	RPMI8226	3.4 µM	Inhibition of cell proliferation.[9]
Selectivity	Other AAA ATPases, Kinases	>10 µM	Demonstrates high selectivity for p97 over other tested enzymes. [6]

Table 2: **NMS-873** Resistance Profile in HCT116 Cells

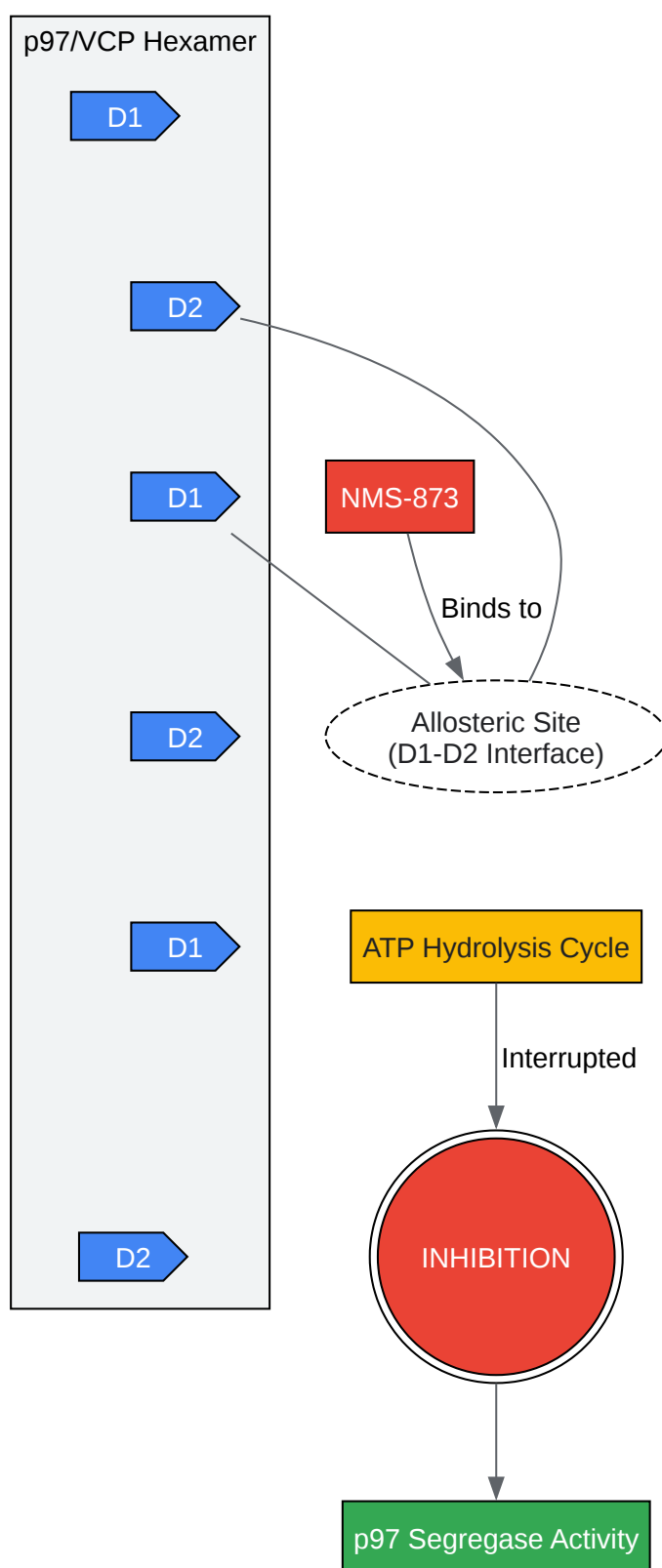
Cell Line	Key Genotype	NMS-873 Sensitivity (CC50/IC50)	Fold Resistance
HCT116 (Parental, 873-S)	Wild-type p97	~0.38 μ M	1x
NMS-873 Resistant (NMS-R)	Heterozygous A530T p97 mutation	>6 μ M	>15x[5]
NMS-873 Resistant (NMS-R)	Heterozygous A530T p97 mutation	-	4.5x[9]

Visualized Pathways and Workflows



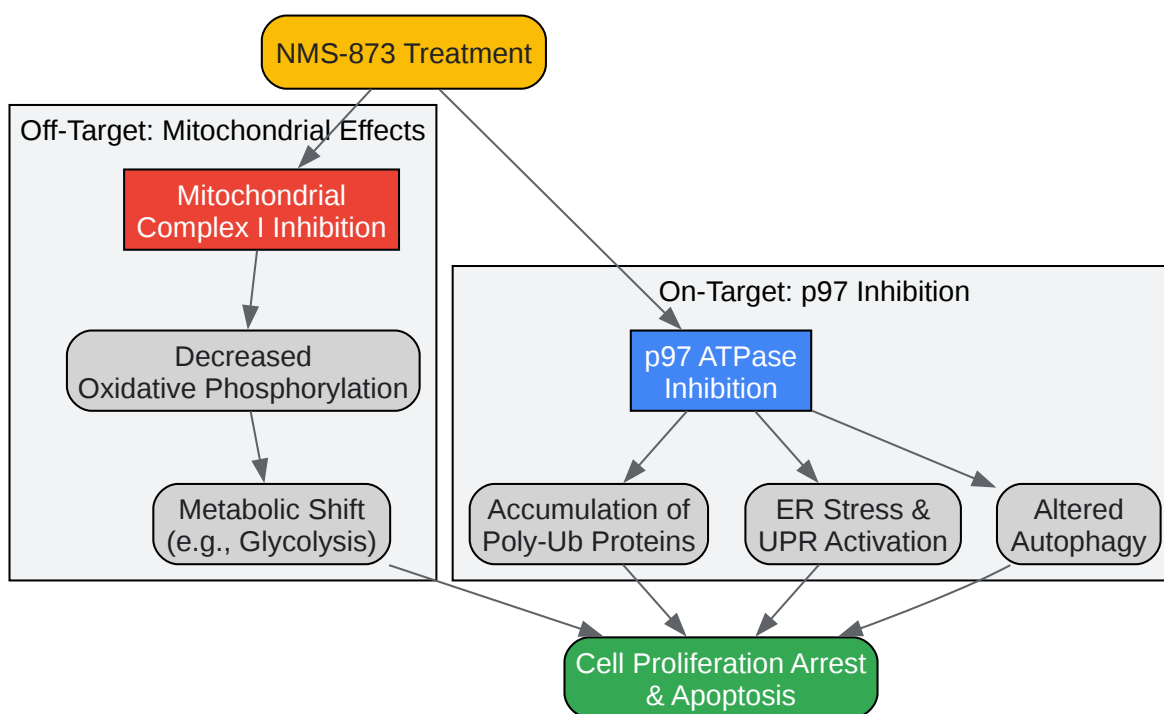
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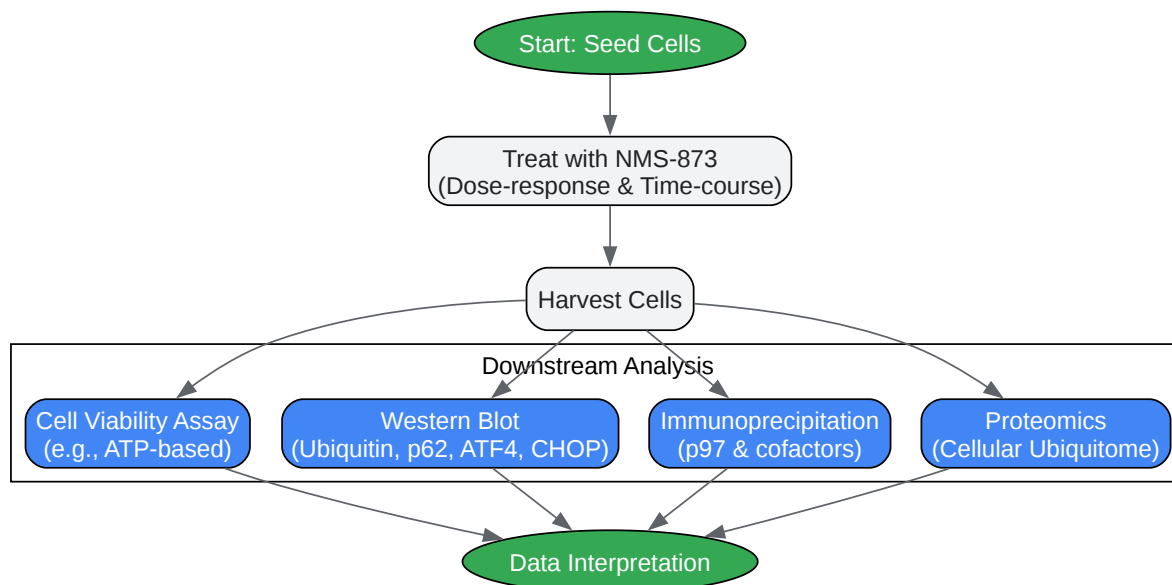
Caption: The Ubiquitin-Proteasome System (UPS) highlighting the central role of p97/VCP.



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Caption: Mechanism of action of **NMS-873** as an allosteric inhibitor of p97/VCP.





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